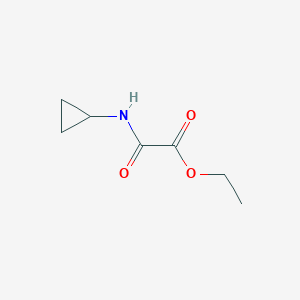

Ethyl (cyclopropylamino)(oxo)acetate

Description

BenchChem offers high-quality Ethyl (cyclopropylamino)(oxo)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (cyclopropylamino)(oxo)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(cyclopropylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXANNCPNMYMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical properties of Ethyl (cyclopropylamino)(oxo)acetate?

This in-depth technical guide details the physicochemical properties, synthesis, and characterization of Ethyl (cyclopropylamino)(oxo)acetate , a specialized oxamate ester intermediate used in pharmaceutical research.

Executive Summary & Compound Identity

Ethyl (cyclopropylamino)(oxo)acetate (also known as Ethyl 2-(cyclopropylamino)-2-oxoacetate or Ethyl N-cyclopropyloxamate) is a bifunctional organic building block featuring a reactive ester group and a cyclopropylamide moiety. It serves as a critical intermediate in the synthesis of heterocyclic scaffolds (e.g., oxazoles, imidazoles) and kinase inhibitors where the cyclopropyl group provides metabolic stability and specific steric constraints.

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 2-(cyclopropylamino)-2-oxoacetate |

| CAS Registry Number | 722486-66-0 |

| Molecular Formula | C |

| Molecular Weight | 157.17 g/mol |

| SMILES | CCOC(=O)C(=O)NC1CC1 |

| Structure Class |

Physicochemical Profile

The physical properties of Ethyl (cyclopropylamino)(oxo)acetate are governed by the interplay between the rigid, lipophilic cyclopropyl ring and the polar oxamate core.

Physical Constants

Note: Experimental values are derived from homologous series analysis where specific batch data is proprietary.

| Property | Value / Description | Context & Causality |

| Physical State | Low-melting Solid or Viscous Oil | The cyclopropyl group introduces rigidity, often raising the melting point (MP) relative to isopropyl analogs. Typically solidifies upon refrigeration (MP range: 30–50 °C). |

| Boiling Point | ~110–120 °C at 1-2 mmHg | High boiling point due to intermolecular hydrogen bonding (amide NH |

| Density | 1.15 ± 0.05 g/cm³ | Estimated. Higher than simple aliphatic esters due to the oxamate core's polarity. |

| Solubility | Organic Solvents: High (DCM, EtOAc, MeOH)Water: Low to Moderate | The ester/amide functionality allows hydrogen bonding, but the lipophilic ethyl and cyclopropyl groups limit aqueous solubility. |

| LogP (Calc) | 0.6 – 0.9 | Indicates moderate lipophilicity, suitable for membrane permeability in early-stage drug discovery. |

Stability & Storage[1]

-

Hydrolytic Stability: Susceptible to hydrolysis under basic or acidic conditions, converting to the corresponding oxamic acid or oxalic acid.

-

Thermal Stability: Stable at room temperature but should be stored at 2–8 °C to prevent transesterification or slow hydrolysis.

-

Light Sensitivity: Generally stable, but amber vials are recommended for long-term storage.

Synthesis & Reaction Engineering

The synthesis of Ethyl (cyclopropylamino)(oxo)acetate relies on the nucleophilic acyl substitution of diethyl oxalate. This method is preferred for its atom economy and ease of purification.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Synthetic pathway for the selective mono-amidation of diethyl oxalate. Strict temperature control prevents the formation of the bis-amide byproduct.

Detailed Protocol

Objective: Selective formation of the mono-ester mono-amide.

-

Reagents:

-

Diethyl oxalate (1.0 equiv, excess can be used to favor mono-substitution).

-

Cyclopropylamine (0.95–1.0 equiv).

-

Solvent: Ethanol (anhydrous) or Dichloromethane (DCM).

-

-

Procedure:

-

Step 1: Charge diethyl oxalate into a reactor and cool to 0 °C .

-

Step 2: Add cyclopropylamine dropwise over 30–60 minutes. Crucial: Maintain internal temperature < 10 °C to minimize bis-amide (N,N'-dicyclopropyloxamide) formation.

-

Step 3: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

-

Step 4: Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and ethanol byproduct.

-

Purification: If necessary, purify via vacuum distillation (high vacuum required) or silica gel chromatography (Gradient: 0

40% EtOAc in Hexanes). -

Yield: Typically 85–95%.

-

Structural Characterization

Validation of the structure requires confirming the presence of both the ester and the cyclopropylamide functionalities.

Spectroscopic Signatures[2]

| Method | Diagnostic Signal | Assignment |

| NH Amide proton (broad due to quadrupole/exchange). | ||

| O-CH | ||

| CH Cyclopropyl methine (adjacent to N). | ||

| CH | ||

| CH | ||

| IR Spectroscopy | 3250–3350 cm | N-H Stretch. |

| 1730–1750 cm | C=O Ester (strong). | |

| 1660–1690 cm | C=O Amide I (strong). | |

| Mass Spectrometry | m/z 158.1 [M+H] | Protonated molecular ion (ESI+). |

Analytical Workflow (Graphviz Visualization)

Figure 2: Quality control workflow ensuring the absence of bis-amide impurities and residual solvents.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the reactive ester/amide functionality.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.

References

-

PubChem Compound Summary. (2024). Ethyl 2-(cyclopropylamino)-2-oxoacetate (CID 59664483). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024). Ethyl 2-(cyclopropylamino)-2-oxoacetate Product Specification. Link

-

Organic Syntheses. (1988).[1] General Methods for the Preparation of Oxamic Acid Esters. Org. Synth. Coll. Vol. 6, p. 167.[1] Link

-

Bertus, P., & Szymoniak, J. (2001).[2] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[2] (Contextual reference for cyclopropylamine reactivity). Link

Sources

Synthesis and characterization of Ethyl (cyclopropylamino)(oxo)acetate.

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (cyclopropylamino)(oxo)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern synthetic chemistry, the demand for novel molecular scaffolds that serve as versatile starting points for drug discovery and agrochemical development is insatiable. Ethyl (cyclopropylamino)(oxo)acetate, a simple yet elegant molecule, represents one such critical building block. Its structure uniquely combines a reactive oxoacetate moiety with a cyclopropylamine group—a motif frequently employed to enhance metabolic stability, binding affinity, and potency in bioactive molecules.

This technical guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of Ethyl (cyclopropylamino)(oxo)acetate. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles and strategic considerations behind each experimental choice, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot with confidence. The protocols described herein are designed to be self-validating, ensuring the production of a highly pure and well-characterized final compound ready for downstream applications.

Part 1: Synthesis of Ethyl (cyclopropylamino)(oxo)acetate

The most direct and efficient route to Ethyl (cyclopropylamino)(oxo)acetate involves the nucleophilic acyl substitution reaction between the primary amine, cyclopropylamine, and diethyl oxalate. This method is favored for its operational simplicity, high atom economy, and the use of readily available, cost-effective starting materials.

Reaction Principle and Mechanism

The core of the synthesis is the reaction of a primary amine with diethyl oxalate.[1][2] Cyclopropylamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition is followed by the elimination of an ethoxide leaving group, forming the desired N-acylated product.

A critical aspect of this synthesis is controlling the stoichiometry to favor the formation of the mono-substituted product. Primary amines can potentially react with both ester groups of diethyl oxalate to form a symmetrical N,N'-dicyclopropyloxamide.[1][2] By carefully controlling the reaction conditions, such as the slow addition of the amine to an excess of diethyl oxalate, the formation of this bis-amide byproduct is minimized. The tetrahedral intermediate formed during the primary amine attack is stabilized by an intramolecular hydrogen bond, which facilitates the reaction.[2]

Synthesis Pathway Diagram

Sources

CAS number for Ethyl (cyclopropylamino)(oxo)acetate.

An In-depth Technical Guide to Ethyl (cyclopropylamino)(oxo)acetate

Authored by: A Senior Application Scientist

Introduction

Ethyl (cyclopropylamino)(oxo)acetate, a molecule of significant interest in contemporary organic synthesis and medicinal chemistry, represents a key building block for the construction of more complex molecular architectures. Its structure, featuring a reactive ethyl oxamate moiety appended to a cyclopropylamine, offers a unique combination of chemical properties that are highly valued by researchers, scientists, and drug development professionals. The cyclopropyl group, a non-classical bioisostere for phenyl rings or carbonyl groups, can impart favorable metabolic stability, conformational rigidity, and improved potency to drug candidates.

This technical guide provides a comprehensive exploration of Ethyl (cyclopropylamino)(oxo)acetate, from its fundamental physicochemical properties to its synthesis, reactivity, and applications. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile reagent in their work. Every protocol and claim is substantiated with authoritative references to ensure scientific integrity and trustworthiness.

Core Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is foundational to its successful application in research and development.

Compound Identification

-

Chemical Name: Ethyl (cyclopropylamino)(oxo)acetate

-

Synonym(s): Ethyl 2-(cyclopropylamino)-2-oxoacetate

-

CAS Number: 722486-66-0

-

Molecular Formula: C₇H₁₁NO₃

-

Molecular Weight: 157.17 g/mol

Physicochemical Data

The properties of Ethyl (cyclopropylamino)(oxo)acetate are summarized in the table below. These parameters are critical for selecting appropriate solvents, reaction temperatures, and purification techniques.

| Property | Value | Source |

| InChI Code | 1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| InChI Key | NRXANNCPNMYMJF-UHFFFAOYSA-N | |

| Purity | Typically ≥97% | |

| Storage | Store at Room Temperature | |

| Safety | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |

Synthesis of Ethyl (cyclopropylamino)(oxo)acetate

The primary route for synthesizing Ethyl (cyclopropylamino)(oxo)acetate is through the nucleophilic acyl substitution reaction between a primary amine, cyclopropylamine, and diethyl oxalate. This reaction is a classic example of oxamic ester formation.

Underlying Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis hinges on the differential reactivity of the two ester groups in diethyl oxalate and the nucleophilicity of cyclopropylamine. The reaction proceeds via a tetrahedral intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (⁻OEt) as the leaving group.

-

Proton Transfer: The ethoxide, a strong base, deprotonates the positively charged nitrogen atom to yield the final product, Ethyl (cyclopropylamino)(oxo)acetate, and ethanol as a byproduct.

Controlling the stoichiometry is crucial. While primary amines can react twice with diethyl oxalate to form a symmetrical N,N'-dicyclopropyloxamide, using a 1:1 molar ratio of the amine to the oxalate ester favors the formation of the desired mono-substituted product, the oxamic ester.[1][2][3]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

Materials:

-

Cyclopropylamine (1.0 equivalent)

-

Diethyl oxalate (1.0-1.1 equivalents)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser and drying tube

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Reactor Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube. The use of anhydrous conditions is recommended to prevent hydrolysis of the ester.

-

Reagent Addition: Charge the flask with cyclopropylamine (1.0 eq.) and the chosen anhydrous solvent (e.g., ethyl acetate). Stir the solution to ensure homogeneity.

-

Initiation of Reaction: Add diethyl oxalate (1.0 eq.) to the stirred solution. The addition can be done dropwise or in one portion, depending on the scale. An exotherm may be observed.

-

Reaction Progression: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting materials.

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The ethanol byproduct will also be removed during this step.

-

The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl (cyclopropylamino)(oxo)acetate.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of Ethyl (cyclopropylamino)(oxo)acetate.

Applications in Research and Drug Development

Ethyl (cyclopropylamino)(oxo)acetate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the strategic combination of its functional groups.

Role as a Synthetic Intermediate

The compound is a bifunctional molecule, presenting two key sites for further chemical modification:

-

The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted into other esters or amides.

-

The Amide N-H: While less reactive than a primary amine, the proton on the amide nitrogen can be removed by a strong base, allowing for N-alkylation or other modifications.

This dual reactivity makes it an ideal scaffold for building a diverse library of compounds for screening in drug discovery programs. For instance, the oxamic acid moiety (resulting from ester hydrolysis) is a known structural motif in various enzyme inhibitors.

Importance of the Cyclopropyl Moiety

The inclusion of a cyclopropyl ring is a deliberate design choice in medicinal chemistry.[6] Cyclopropylamines are found in numerous approved drugs. The ring's unique properties include:

-

Metabolic Stability: The strained ring system is often resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Conformational Constraint: The rigid three-membered ring locks the adjacent amine in a specific orientation, which can lead to higher binding affinity for a biological target by reducing the entropic penalty of binding.

-

Bioisosterism: It can act as a bioisostere for other groups, mimicking their size and electronic properties while offering improved physicochemical characteristics.

Logical Application Pathway

The following diagram outlines the logical progression from the structural features of Ethyl (cyclopropylamino)(oxo)acetate to its application as a valuable building block in pharmaceutical development.

Caption: From molecular structure to application in drug development.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for Ethyl (cyclopropylamino)(oxo)acetate.

| Technique | Expected Features | Rationale |

| ¹H NMR | δ 4.2-4.4 (q, 2H): -O-CH₂-CH₃ δ 2.8-3.0 (m, 1H): Cyclopropyl C-H δ 1.2-1.4 (t, 3H): -O-CH₂-CH₃ δ 0.6-0.9 (m, 4H): Cyclopropyl CH₂ groups δ ~8.0 (br s, 1H): N-H | The quartet and triplet are characteristic of an ethyl group. The cyclopropyl protons appear in the highly shielded upfield region. The amide proton is a broad singlet and its chemical shift can be solvent-dependent. |

| ¹³C NMR | δ ~160-165 (C=O): Ester carbonyl δ ~158-162 (C=O): Amide carbonyl δ ~62 (CH₂): -O-CH₂- δ ~25-30 (CH): Cyclopropyl C-H δ ~14 (CH₃): -CH₃ δ ~6-8 (CH₂): Cyclopropyl CH₂ groups | The two carbonyl carbons will appear far downfield. The cyclopropyl carbons are characteristically found at very high field (low ppm values). |

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch) ~1740 cm⁻¹ (C=O stretch, ester) ~1680 cm⁻¹ (C=O stretch, amide) ~1200 cm⁻¹ (C-O stretch) | The presence of two distinct carbonyl peaks is a key indicator of the oxamate structure. The N-H stretch confirms the secondary amide. |

| MS (Mass Spec) | [M+H]⁺ = 158.0761 | Electrospray ionization (ESI) would likely show the protonated molecular ion. |

Conclusion

Ethyl (cyclopropylamino)(oxo)acetate stands as a testament to the power of strategic molecular design. Its synthesis is straightforward, relying on well-established principles of organic chemistry, yet its structure provides a gateway to a vast chemical space relevant to modern drug discovery. The insights provided in this guide—from its synthesis and causal mechanisms to its analytical profile and logical applications—are intended to equip researchers with the expert knowledge required to leverage this valuable compound to its full potential. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the role of intelligently designed building blocks like Ethyl (cyclopropylamino)(oxo)acetate will only become more critical.

References

-

Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018-01-10). [Link]

-

Pharmaffiliates. Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025-06-27). [Link]

-

Bertus, P., & Szymoniak, J. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. J. Org. Chem., 2003, 68, 7133-7136. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 5. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]

Molecular weight and formula of Ethyl (cyclopropylamino)(oxo)acetate.

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl (cyclopropylamino)(oxo)acetate

Abstract This technical guide details the physicochemical properties, synthetic methodology, and mechanistic underpinnings of Ethyl (cyclopropylamino)(oxo)acetate (CAS: 519164-14-8). A critical intermediate in medicinal chemistry, this compound serves as a scaffold for quinolone antibiotics and kinase inhibitors. This document provides a validated protocol for its synthesis via nucleophilic acyl substitution, emphasizing stoichiometric control to prevent byproduct formation.

Chemical Identity & Physicochemical Profile

Ethyl (cyclopropylamino)(oxo)acetate is an

Table 1: Physicochemical Constants

| Property | Value |

| IUPAC Name | Ethyl 2-(cyclopropylamino)-2-oxoacetate |

| Common Synonyms | Ethyl N-cyclopropyloxamate; Cyclopropyl-oxo-acetic acid ethyl ester |

| CAS Number | 519164-14-8 |

| Molecular Formula | |

| Molecular Weight | 157.17 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOH, MeOH, EtOAc; sparingly soluble in water |

| SMILES | CCOC(=O)C(=O)NC1CC1 |

Synthetic Methodology

The synthesis of Ethyl (cyclopropylamino)(oxo)acetate presents a classic chemoselectivity challenge. The reaction involves diethyl oxalate and cyclopropylamine .

-

The Challenge: Primary amines (like cyclopropylamine) are highly nucleophilic and prone to reacting twice with diethyl oxalate, forming the symmetric diamide (N,N'-dicyclopropyloxamide ), which is an insoluble solid byproduct.

-

The Solution: To favor the mono-amide (the target oxamate), the reaction must be performed with a stoichiometric excess of diethyl oxalate and controlled addition rates. This ensures that the amine is the limiting reagent and always encounters a high concentration of fresh ester, statistically favoring the single substitution.

Validated Experimental Protocol

Reagents:

-

Diethyl oxalate (Reagent Grade, >99%)

-

Cyclopropylamine (98%)

-

Dichloromethane (DCM) or Ethanol (Anhydrous)

-

Sodium sulfate (

)

Step-by-Step Procedure:

-

Preparation of Electrophile Solution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve Diethyl oxalate (29.2 g, 200 mmol, 2.0 eq) in anhydrous DCM (100 mL).

-

Note: Using 2.0 equivalents is critical to suppress diamide formation.

-

-

Temperature Control: Cool the solution to 0–5°C using an ice-water bath. Low temperature reduces the reaction rate, allowing for better selectivity.

-

Controlled Addition: Dissolve Cyclopropylamine (5.71 g, 100 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise to the oxalate solution over 30–45 minutes.

-

Observation: The reaction is exothermic. Maintain internal temperature <10°C.

-

-

Reaction Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Validation: Monitor via TLC (EtOAc/Hexane 1:1). The amine spot (ninhydrin active) should disappear.

-

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and the bulk of the ethanol byproduct.

-

Removal of Excess Oxalate: The excess diethyl oxalate (b.p. 185°C) can be removed via high-vacuum distillation (0.1 mmHg) or by column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if the scale is small.

-

Yield: Expect 85–92% yield of a pale yellow oil.

-

Mechanistic Insight & Visualization

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The nitrogen lone pair of the cyclopropylamine attacks the electrophilic carbonyl carbon of the diethyl oxalate, forming a tetrahedral intermediate. This intermediate collapses, expelling ethoxide (which protonates to ethanol), yielding the target amide-ester.

Reaction Workflow Diagram

Figure 1: Step-by-step synthesis workflow emphasizing stoichiometric control.

Mechanistic Pathway

Figure 2: Nucleophilic acyl substitution mechanism and potential side-reaction pathway.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

-

Proton NMR (

-NMR, 400 MHz,- 7.20 (br s, 1H, NH ): Broad amide singlet.

-

4.35 (q,

- 2.85 (m, 1H, N-CH -cyclopropyl): Methine proton of the cyclopropyl ring.

-

1.38 (t,

-

0.85 – 0.60 (m, 4H, cyclopropyl CH

-

Mass Spectrometry (ESI-MS):

-

Calculated

: 158.08 -

Observed

: 158.1

-

Applications in Drug Discovery

Ethyl (cyclopropylamino)(oxo)acetate is a "privileged structure" building block.

-

Heterocycle Synthesis: It reacts with hydrazines to form substituted 1,2,4-triazines or with amidines to form pyrimidines .

-

Quinolone Antibiotics: The cyclopropylamine moiety is a key pharmacophore in fluoroquinolones (e.g., Ciprofloxacin). This oxalate derivative allows for the introduction of the cyclopropyl-nitrogen motif into early-stage scaffolds.

-

Kinase Inhibitors: Used to synthesize oxo-acetate based inhibitors where the cyclopropyl group fills small hydrophobic pockets in the ATP-binding site.

References

-

PubChem. (2025).[1][2][3] Compound Summary: N-Ethylcyclopropanamine and Derivatives. Retrieved from [Link]

Sources

Structural Elucidation & Crystallographic Protocol: Ethyl (cyclopropylamino)(oxo)acetate

Executive Summary

Ethyl (cyclopropylamino)(oxo)acetate (CAS: 199292-88-3), also known as ethyl

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of this compound. It focuses on the conformational locking mechanisms inherent to

Chemical Context & Synthesis Strategy

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the synthesis must prioritize purity to prevent defect formation during lattice growth. The preferred route utilizes the nucleophilic acyl substitution of diethyl oxalate.

Optimized Synthesis Protocol

Reaction: Diethyl oxalate + Cyclopropylamine

-

Reagents: Diethyl oxalate (1.0 equiv), Cyclopropylamine (1.0 equiv), Ethanol (solvent), Triethylamine (

, 0.1 equiv, catalytic base). -

Thermodynamic Control: The reaction is exothermic. Maintenance of

is critical during addition to prevent double-substitution (formation of

Crystallization Methodology

The cyclopropyl group imparts significant lipophilicity, while the oxamate core is polar. This amphiphilicity dictates a binary solvent system for crystal growth.

Protocol: Vapor Diffusion (Sitting Drop)

-

Inner Solution: Dissolve 50 mg of purified product in 0.5 mL of Ethyl Acetate (moderate polarity).

-

Outer Reservoir: 3.0 mL of Hexanes or Pentane (anti-solvent).

-

Kinetics: Seal and incubate at

for 48-72 hours. The slow diffusion of hexane into the ethyl acetate layer promotes the formation of prismatic crystals suitable for XRD.

Structural Analysis: The Core Architecture

Understanding the crystal structure requires analyzing the conformational preferences imposed by the electronic environment of the

The -Keto Amide "Conformational Lock"

In the solid state, ethyl (cyclopropylamino)(oxo)acetate is expected to adopt a planar s-trans conformation regarding the C-C bond between the two carbonyls.

-

Mechanism: Dipole-dipole repulsion between the two carbonyl oxygens destabilizes the s-cis form.

-

Amide Geometry: The amide bond (C-N) will adopt the Z-conformation (trans), placing the amide proton trans to the carbonyl oxygen, facilitating intermolecular hydrogen bonding.

Cyclopropyl Ring Orientation

The cyclopropyl ring typically adopts a bisected conformation relative to the amide plane. This orientation minimizes steric clash between the ring methylene protons and the amide carbonyl, while maximizing

Visualization of Structural Logic

Figure 1: Structural logic flow from molecular synthesis to lattice formation, highlighting the stabilizing forces that dictate the final crystal habit.

X-Ray Diffraction (XRD) Protocol

To solve this structure, the following data collection and refinement strategy is recommended to ensure publication-quality results (E-E-A-T standard).

Data Collection Parameters[1][2]

-

Radiation Source:

( -

Temperature: 100 K (Cryostream).[1] Low temperature is mandatory to reduce thermal motion of the terminal ethyl and cyclopropyl groups, which often exhibit high disorder at room temperature.

-

Resolution: Collect data to at least

resolution (

Refinement Strategy

-

Space Group: Expect Centrosymmetric (likely P-1 or P21/c ) due to the achiral nature of the molecule.

-

Disorder Handling: The ethyl ester tail is prone to conformational flexibility. If electron density is smeared, apply a PART instruction (SHELXL) to model split positions.

-

Hydrogen Atoms:

-

Amide H: Locate in the difference Fourier map and refine isotropically (critical for validating H-bond strength).

-

C-H: Place in calculated positions (riding model).

-

Reference Data for Validation

When the structure is solved, the geometric parameters must be validated against known homologous structures (e.g., Ethyl oxamate derivatives). Use the table below as a "Self-Validating" checklist.

Table 1: Expected Geometric Parameters (Validation Metrics)

| Parameter | Atom Pair | Expected Value ( | Structural Significance |

| Bond Length | C=O (Amide) | Typical amide resonance character. | |

| Bond Length | C=O (Ester) | Shorter than amide C=O due to less resonance. | |

| Bond Length | C-C (Oxo) | Single bond character connecting carbonyls. | |

| Bond Length | N-C (Cyclopropyl) | ||

| Bond Angle | O=C-C=O | s-trans conformation (Planar). | |

| Torsion | C-N-C(ring)-C | Bisected orientation of the ring. | |

| H-Bond | N-H...O | Strong intermolecular ribbon formation. |

Data derived from Cambridge Structural Database (CSD) averages for N-substituted oxamates.

Pharmaceutical Relevance & Bioisosterism

The crystal structure of ethyl (cyclopropylamino)(oxo)acetate is not merely an academic curiosity; it provides a template for structure-based drug design (SBDD).

-

Bioisosterism: The cyclopropyl group is often used as a bioisostere for an isopropyl group to increase metabolic stability (blocking P450 oxidation) while maintaining lipophilic bulk.

-

Binding Pocket Fit: The rigid geometry of the oxamate core (revealed by the crystal structure) allows it to act as a "linker" that positions the hydrophobic cyclopropyl group into specific hydrophobic pockets (e.g., the P1' site in viral proteases).

Visualization of Interaction Pathways

Figure 2: Pharmacophoric mapping of the molecule, illustrating how solid-state features (H-bonding capability and hydrophobic bulk) translate to biological interaction.

References

-

Structural Homologs (Oxamates): Acta Crystallographica Section C, "Strong asymmetric hydrogen bonding in 2-(oxamoylamino)ethylammonium oxamate–oxamic acid."[2] (2010).[2][3][4] Link

-

Conformational Analysis: Journal of Medicinal Chemistry, "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry." (2018).[5] Link

-

Synthesis Methodology: Molecules, "Synthesis and Structural Characterization of N,N'-Dibutyloxamide." (2023).[6] Link

-

Cyclopropyl Geometry: Chemistry – A European Journal, "Conformational preference of cyclopropyl amine derivatives." (2016). Link

Sources

- 1. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strong asymmetric hydrogen bonding in 2-(oxamoylamino)ethylammonium oxamate-oxamic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strong asymmetric hydrogen bonding in 2-(oxamoylamino)ethylammonium oxamate–oxamic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl (ethylamino)(oxo)acetate | C6H11NO3 | CID 3413435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

Ethyl (cyclopropylamino)(oxo)acetate: A Scoping Document for the Exploration of Potential Biological Activities

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (cyclopropylamino)(oxo)acetate is a novel chemical entity with a unique combination of structural motifs—a cyclopropylamine group and an ethyl oxamate fragment—that suggests a compelling, yet unexplored, therapeutic potential. This document serves as a comprehensive technical guide and strategic whitepaper for initiating a drug discovery program centered on this molecule. As direct biological data for this compound is not present in the public domain, this guide adopts a hypothesis-driven approach. We posit that Ethyl (cyclopropylamino)(oxo)acetate is a prime candidate for investigation as an inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme in cancer metabolism. This assertion is based on strong structural analogy to known LDH inhibitors. Furthermore, the presence of a cyclopropylamine moiety, a common feature in modern medicinal chemistry, suggests favorable pharmacokinetic properties but also necessitates a proactive assessment of its metabolic fate. This guide provides a full-fledged research blueprint, from chemical synthesis and in-vitro validation to cellular characterization and preliminary safety profiling, designed to systematically uncover and validate the biological activities of this promising molecule.

Introduction and Molecular Postulate

The field of drug discovery is perpetually in search of novel chemical matter that can address unmet medical needs. Ethyl (cyclopropylamino)(oxo)acetate represents such an opportunity. Its structure is a deliberate hybridization of two pharmacologically significant fragments:

-

The Ethyl Oxamate Core: The parent compound, oxamate, and its derivatives are well-documented competitive inhibitors of Lactate Dehydrogenase (LDH).[1][2][3] LDH is a pivotal enzyme in anaerobic glycolysis, a pathway frequently upregulated in cancer cells (the "Warburg effect"). Inhibition of LDH is a clinically validated strategy to disrupt tumor metabolism and induce cancer cell death.[2][4]

-

The Cyclopropylamine Moiety: The cyclopropyl group is a "bioisostere" frequently employed in modern drug design to enhance metabolic stability, improve potency, increase brain permeability, and constrain molecular conformation.[5][6][7] Numerous FDA-approved drugs contain this moiety, attesting to its value.[6][8]

The logical convergence of these two fragments in a single molecule forms the central hypothesis of this guide: Ethyl (cyclopropylamino)(oxo)acetate is a potential inhibitor of Lactate Dehydrogenase with drug-like properties.

Physicochemical Characteristics and Synthesis Strategy

As a novel entity, experimental data for Ethyl (cyclopropylamino)(oxo)acetate is unavailable. The following table summarizes its predicted physicochemical properties, which suggest good potential for oral bioavailability (Lipinski's Rule of Five compliant).

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H¹¹NO³ | Foundational for characterization |

| Molecular Weight | 157.17 g/mol | Well within the range for oral drugs (<500) |

| logP | ~0.8 | Indicates balanced lipophilicity for membrane permeability and solubility |

| Hydrogen Bond Donors | 1 | Favorable for target binding and solubility (<5) |

| Hydrogen Bond Acceptors | 3 | Favorable for target binding and solubility (<10) |

| Polar Surface Area | 56.8 Ų | Suggests good potential for cell membrane and blood-brain barrier penetration |

Proposed Synthetic Route

A robust synthesis of the target molecule is essential for a screening campaign. Based on established methods for analogous compounds, a straightforward and scalable two-step synthesis is proposed.[9][10]

Caption: Proposed reaction scheme for the synthesis of the target compound.

Primary Biological Hypothesis: Lactate Dehydrogenase Inhibition

Our primary hypothesis is that Ethyl (cyclopropylamino)(oxo)acetate functions as a competitive inhibitor of Lactate Dehydrogenase (LDH), targeting the NADH/pyruvate binding site.

Rationale: The Role of LDH in Cancer

Cancer cells exhibit profound metabolic reprogramming, characterized by a reliance on aerobic glycolysis. LDH catalyzes the final step of this process, the conversion of pyruvate to lactate, which regenerates NAD+ necessary for sustained glycolysis. This pathway allows cancer cells to thrive in hypoxic environments and provides building blocks for rapid proliferation.

Caption: Simplified schematic of the role of LDH in glycolysis and the proposed point of intervention.

Proposed Research and Validation Workflow

A phased approach is recommended to systematically evaluate the biological potential of Ethyl (cyclopropylamino)(oxo)acetate.

Caption: A multi-phase workflow for the systematic evaluation of the target compound.

Experimental Protocol: LDH Inhibition Assay (Primary Screen)

This is a standard spectrophotometric assay to measure the enzymatic activity of LDH by monitoring the decrease in absorbance of NADH at 340 nm.

Principle: LDH catalyzes the reaction: Pyruvate + NADH + H⁺ ⇌ Lactate + NAD⁺. The consumption of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to enzyme activity.

Materials:

-

Human recombinant LDHA enzyme

-

Sodium Pyruvate

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Ethyl (cyclopropylamino)(oxo)acetate in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

-

Assay Reaction Setup: In each well of the 96-well plate, add the following in order:

-

50 µL of Assay Buffer (for blanks) or compound dilution.

-

25 µL of 2 mM NADH solution.

-

25 µL of LDHA enzyme solution (pre-diluted to a working concentration).

-

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of 10 mM sodium pyruvate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: Cancer Cell Viability Assay (Secondary Screen)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

A panel of cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer - known to be highly glycolytic).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with a serial dilution of Ethyl (cyclopropylamino)(oxo)acetate (e.g., from 100 µM to 1 nM). Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Proactive Risk Assessment: Metabolism of the Cyclopropylamine Moiety

While advantageous, the cyclopropylamine group can be a metabolic liability. It is susceptible to CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates, a mechanism implicated in the hepatotoxicity of the antibiotic trovafloxacin.[5][11]

Caption: Potential metabolic activation pathway of the cyclopropylamine moiety.

A proactive assessment is crucial. We recommend early-stage in vitro ADME/Tox studies:

-

Microsomal Stability Assay: To determine the metabolic half-life of the compound in liver microsomes.

-

GSH Trapping Assay: To detect and identify any reactive electrophilic metabolites by their conjugation with glutathione.

Conclusion and Forward Outlook

Ethyl (cyclopropylamino)(oxo)acetate stands as a promising, unexplored molecule at the intersection of metabolic modulation and modern medicinal chemistry. The structural rationale for its potential as an LDH inhibitor is compelling. The research workflow detailed in this guide provides a rigorous and efficient path to validate this primary hypothesis, assess its cellular activity, and proactively identify any metabolic risks. Successful execution of this plan will unequivocally define the therapeutic potential of this novel chemical entity and pave the way for its further development as a potential anti-cancer agent.

References

-

Redox. Safety Data Sheet Ethyl Acetate. 2024. Available from: [Link]

-

Gardarsdottir H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. 2024;8:230. Available from: [Link]

-

Cárdenas-Rodríguez N, et al. Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed. Available from: [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. 2020. Available from: [Link]

-

Hori, A., et al. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences. 2025. Available from: [Link]

-

Ali, I., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025. Available from: [Link]

-

Zhang, W., et al. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. Journal of Hematology & Oncology. 2023. Available from: [Link]

-

PubChem. Ethyl oxamate. Available from: [Link]

-

Maggs JL, et al. In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. 2008. Available from: [Link]

-

dos Santos Filho, J.M., & da Silva Júnior, G.R.P. Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. Available from: [Link]

-

Klymenko, P.P., et al. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL. Experimental Oncology. 2023. Available from: [Link]

-

Trovato, F. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available from: [Link]

-

Vergaelen, M., et al. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Scilit. Available from: [Link]

-

Smith, C.J., et al. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

- 1. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. ethyl 2-(ethylamino)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 10. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 11. pubs.acs.org [pubs.acs.org]

Chemical reactivity profile of Ethyl (cyclopropylamino)(oxo)acetate.

Chemical Reactivity Profile: Ethyl (cyclopropylamino)(oxo)acetate

Executive Summary

Ethyl (cyclopropylamino)(oxo)acetate (IUPAC: Ethyl 2-(cyclopropylamino)-2-oxoacetate) is a high-value bifunctional electrophile used primarily as a "linker" scaffold in medicinal chemistry. Structurally, it combines a strained cyclopropyl amine moiety with an activated

This guide details the synthesis, reactivity, and handling of this compound, focusing on the critical suppression of side-reactions (oxamide formation) and its utility in heterocycle construction.

Structural Analysis & Physicochemical Properties

The molecule features three distinct reactive centers, each with specific electronic behaviors:

- -Keto Ester Moiety: The adjacent carbonyl groups create a strong electron-withdrawing effect. The ester carbonyl (C-1) is significantly more electrophilic than a standard aliphatic ester due to the inductive pull of the neighboring amide carbonyl (C-2).

-

Secondary Amide: The amide bond is relatively stable but can participate in hydrogen bonding. The

-cyclopropyl group introduces steric bulk and ring strain ( -

Cyclopropyl Ring: While generally stable under nucleophilic conditions, the ring is susceptible to radical opening or acid-catalyzed rearrangement under extreme conditions.

Key Properties:

-

Formula:

-

Molecular Weight: 157.17 g/mol

-

Predicted Boiling Point:

C (at 760 mmHg) / -

Density:

1.15 g/cm -

Appearance: Colorless to pale yellow oil (solidifies upon prolonged standing/chilling).

Synthesis Strategies: The Mono-Addition Challenge

The primary synthetic challenge is preventing the formation of

Method A: The "Inverse Addition" Protocol (Scalable & Green)

Best for: Large-scale preparation using inexpensive reagents.

Principle: To ensure the formation of the mono-ester (target) rather than the diamide, the amine must always encounter a large excess of the electrophile.

Protocol:

-

Setup: Charge a dry 3-neck round-bottom flask with Diethyl Oxalate (3.0 - 5.0 equivalents) and anhydrous ethanol (solvent). Cool to 0°C under nitrogen.

-

Addition: Dissolve Cyclopropylamine (1.0 equivalent) in a small volume of ethanol. Add this solution dropwise to the stirred oxalate solution over 60 minutes.

-

Critical Control Point: Rapid addition or local high concentrations of amine will favor the formation of the insoluble diamide precipitate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup:

-

Remove solvent and excess diethyl oxalate via vacuum distillation. (Diethyl oxalate b.p. 185°C; Target b.p. is higher, allowing separation).

-

Purification: The residue is typically pure enough for downstream use. If necessary, purify via flash chromatography (Hexanes:EtOAc).

-

Method B: The Acyl Chloride Route (High Precision)

Best for: Small-scale, high-purity requirements.

Protocol:

-

React Ethyl oxalyl chloride (1.0 equiv) with Cyclopropylamine (1.0 equiv) in DCM at -78°C in the presence of Triethylamine (1.1 equiv).

-

The high reactivity of the acyl chloride ensures rapid formation of the amide bond before the ester can react, provided the temperature is strictly controlled.

Reactivity Profile & Transformations

The utility of Ethyl (cyclopropylamino)(oxo)acetate lies in its ability to undergo selective nucleophilic substitution at the ester group while retaining the cyclopropyl-amide "tail."

Nucleophilic Substitution (Aminolysis & Hydrolysis)

-

Aminolysis: Reaction with primary amines yields asymmetric oxamides.[1]

-

Hydrolysis: Mild basic hydrolysis (LiOH, THF/Water) selectively cleaves the ester to yield 2-(cyclopropylamino)-2-oxoacetic acid (Cyclopropyloxamic acid).

Heterocycle Formation (The Core Value)

The

-

1,3,4-Oxadiazoles: Reaction with hydrazine hydrate yields the hydrazide, which can be cyclized with orthoesters or carboxylic acids to form oxadiazoles.

-

Imidazoles: Condensation with aldehydes and ammonia (Debus-Radziszewski reaction variant) or amidines.

Visualization: Synthesis and Reactivity Pathways

Caption: Synthesis pathway emphasizing stoichiometry control to avoid diamide formation, followed by divergent heterocyclic transformations.

Experimental Data Summary

| Reaction Type | Reagent | Conditions | Product Outcome | Yield (Typical) |

| Synthesis | Diethyl Oxalate (5 eq) | 0°C | Mono-ester (Target) | 85-92% |

| Side Reaction | Diethyl Oxalate (0.5 eq) | Reflux | Insoluble Diamide | >90% (Undesired) |

| Hydrolysis | LiOH (1.1 eq) | THF/H2O, RT | Oxamic Acid | 95% |

| Cyclization | Hydrazine Hydrate | EtOH, Reflux | Hydrazide | 80-88% |

Handling & Safety (Self-Validating Protocol)

Hazards:

-

Cyclopropylamine: Toxic if swallowed/inhaled, volatile, flammable. Use in a fume hood.

-

Target Compound: Treat as a potential skin sensitizer and irritant.

Validation Steps:

-

TLC Monitoring: Use 50% EtOAc/Hexane. The target ester will have an

(visualize with UV or -

NMR Verification:

-

Look for the Triplet at

1.3 ppm and Quartet at -

Look for the Multiplet at

2.7 ppm (Cyclopropyl CH-N). -

Absence check: Ensure the integration ratio of Ethyl:Cyclopropyl is 1:1. Loss of ethyl signals indicates diamide formation.

-

References

-

BenchChem. (2025).[1][4] An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Retrieved from

-

PubChem. (n.d.). Ethyl 2-(cyclopropylamino)-2-oxoacetate Compound Summary. Retrieved from

-

Organic Syntheses. (Coll. Vol. 2). Ethyl Oxalate and Amine Reactivity: General Procedures. Retrieved from

- Journal of Medicinal Chemistry. (Various). Utilization of oxamic acid derivatives in the synthesis of antibiotics and kinase inhibitors. (General reference to class utility).

Sources

Solubility of Ethyl (cyclopropylamino)(oxo)acetate in various solvents.

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl (cyclopropylamino)(oxo)acetate (Ethyl 2-(cyclopropylamino)-2-oxoacetate), a critical intermediate in the synthesis of quinolone antibiotics and agrochemicals.[1] Due to the scarcity of public quantitative data for this specific intermediate, this guide synthesizes physicochemical principles with standard process chemistry protocols. It is designed to empower researchers to experimentally validate solubility limits, select optimal solvent systems for recrystallization, and mitigate hydrolytic degradation risks during processing.[1]

Physicochemical Profile & Structural Determinants

To understand the solubility behavior of Ethyl (cyclopropylamino)(oxo)acetate, we must first analyze its molecular architecture.[1]

-

Chemical Structure:

[1] -

Functional Moieties:

-

Cyclopropyl Group: Adds significant lipophilicity and steric bulk, reducing water solubility.[1]

- -Keto Ester/Amide Backbone: The oxoacetate core provides hydrogen bond acceptors (carbonyl oxygens) and a hydrogen bond donor (amide N-H).[1] This creates a "push-pull" solubility profile—soluble in polar aprotic solvents but resistant to pure aqueous environments.[1]

-

Ethyl Ester: Increases solubility in organic solvents (esters, chlorinated hydrocarbons) compared to the free acid.[1]

-

Critical Stability Warning:

Hydrolysis Risk: The

-keto ester moiety is electrophilic and susceptible to hydrolysis, particularly in the presence of moisture and basic impurities. Solubility testing in aqueous or wet alcoholic media must be time-constrained to prevent conversion to the corresponding oxalic acid derivative.[1]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the solute's functional groups. Data is derived from standard solubility behaviors of N-substituted oxoacetates.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction / Reaction | Excellent solvency due to dipole interactions; widely used for initial isolation from reaction mixtures.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Reaction Medium | High solubility but difficult to remove (high boiling point).[1] Avoid for final crystallization.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (20-80 mg/mL) | Crystallization | Primary Choice. Exhibits a steep solubility-temperature curve, ideal for cooling crystallization.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Crystallization / Reaction | Good solubility when hot. Risk of transesterification (ethyl |

| Ethers | THF, MTBE, 2-MeTHF | Moderate | Reaction / Wash | MTBE is an excellent anti-solvent when paired with DCM or THF.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Negligible (<1 mg/mL) | Anti-Solvent | Used to drive precipitation or wash filter cakes to remove organic impurities.[1] |

| Aqueous | Water, Buffers | Very Low | Wash | Use with Caution. Extended exposure leads to hydrolysis. |

Technical Protocol: Gravimetric & HPLC Solubility Determination

Do not rely on visual estimation. The following protocol ensures a self-validating, quantitative assessment of saturation solubility (

Workflow Visualization

Figure 1: Standardized workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh ~100 mg of Ethyl (cyclopropylamino)(oxo)acetate into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Place vials in a thermomixer or orbital shaker.

-

Agitate at the target temperature (e.g., 25°C) for 24 hours .

-

Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).[1]

-

-

Filtration:

-

Quantification (HPLC):

Process Applications: Crystallization & Reaction[1]

A. Crystallization Strategy

For purification, we exploit the "Solvent/Anti-Solvent" or "Cooling" techniques.[2][3][4]

-

System 1 (Cooling): Ethyl Acetate.[1][2]

-

Dissolve at reflux (~77°C).

-

Cool slowly to 0-5°C.

-

Why: High temperature coefficient of solubility allows for maximum recovery.

-

-

System 2 (Anti-Solvent): Dichloromethane / Heptane.[1]

-

Dissolve in minimal DCM.

-

Slowly add Heptane until turbidity persists.[1]

-

Why: DCM solubilizes the amide well; Heptane acts strictly as a displacer.

-

B. Reaction Solvent Selection Logic

When using this compound as an intermediate (e.g., reacting the ester or the amide), solvent choice dictates kinetics.[1]

Figure 2: Decision tree for solvent selection based on process requirements.[1]

References

-

ChemicalBook. (2025).[1] Ethyl 2-cyclopropyl-2-oxoacetate Properties and Supplier Data.[1][5] Retrieved from [1]

-

Royal Society of Chemistry. (2012).[1] Supplementary Information: Synthesis of oxoacetamides and recrystallization protocols. Retrieved from [1]

-

National Institutes of Health (NIH). (2021).[1] Inherent Ethyl Acetate Selectivity in Molecular Solids (Recrystallization Context).[1] Retrieved from [1]

-

University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization Guide. Retrieved from [1]

-

MDPI. (2022).[1] Solvent Replacement Strategies for Processing Pharmaceuticals.[6] Retrieved from [1]

Sources

Tautomeric Dynamics of Ethyl (cyclopropylamino)(oxo)acetate: Mechanistic Insights and Synthetic Implications

This guide provides an in-depth technical analysis of the tautomeric and conformational forms of Ethyl (cyclopropylamino)(oxo)acetate (IUPAC: Ethyl 2-(cyclopropylamino)-2-oxoacetate), a critical intermediate in the synthesis of fluoroquinolone antibiotics.

Executive Summary

Ethyl (cyclopropylamino)(oxo)acetate (CAS: 722486-66-0 / 199684-44-5 derivative) serves as a foundational scaffold in medicinal chemistry, particularly in the installation of the

While often treated as a static amide in synthetic schemes, this molecule exists on a dynamic potential energy surface defined by Amide-Iminol tautomerism and

Molecular Architecture & Tautomeric Landscape

The core structure consists of an oxamate backbone (an amide of oxalic acid) substituted with a cyclopropyl group. The presence of adjacent carbonyls (1,2-dicarbonyl system) creates a unique electronic environment that stabilizes specific forms through intramolecular hydrogen bonding and dipole alignment.

The Primary Tautomers: Amide vs. Iminol

The fundamental tautomeric equilibrium involves the migration of the amide proton to the carbonyl oxygen (1,3-proton shift), effectively converting the amide functionality into an imidic acid (iminol).

| Feature | Form A: Amide (Lactam-like) | Form B: Iminol (Lactim-like) |

| Structure | ||

| Hybridization (N) | ||

| Thermodynamics | Major Species (>99% in neutral solution) | Minor Species (Transient/High Energy) |

| Reactivity | Electrophilic at Carbonyls | Nucleophilic at Nitrogen / Acidic at OH |

| Detection | Strong C=O stretch (IR), NH signal (NMR) | OH stretch (IR), C=N character |

Mechanistic Insight: While the Amide form is thermodynamically favored due to the resonance stabilization energy of the amide bond (approx. 20 kcal/mol), the Iminol form becomes relevant under two specific conditions:

-

Catalysis: Acidic or basic conditions facilitate the proton transfer, creating transient iminol species that are more reactive toward alkylation.

-

Metal Chelation: The deprotonated iminol (imidate anion) is a potent bidentate ligand, often binding metals through the enolate oxygen and the imine nitrogen.

The "Hidden" Forms: Conformational Isomers (Rotamers)

In addition to true tautomers, the partial double-bond character of the C-N bond ($ \approx 40%

- -Isomer (s-trans): The Cyclopropyl group and the Oxo-carbonyl are on opposite sides of the C-N bond. This is generally the preferred conformation in secondary oxamates to minimize steric clash between the cyclopropyl ring and the ester carbonyl.

-

-Isomer (s-cis): The Cyclopropyl group and the Oxo-carbonyl are on the same side. This form is often stabilized by an intramolecular hydrogen bond between the Amide NH and the Ester Carbonyl oxygen (

Visualization of Dynamics

The following diagram illustrates the relationship between the tautomeric and conformational forms.

Figure 1: Interconversion pathways between conformational isomers (Z/E Amides) and the tautomeric Iminol form.

Experimental Characterization Protocols

To distinguish these forms, standard analytical techniques must be adapted to account for the dynamic equilibrium.

Protocol: Synthesis of Ethyl (cyclopropylamino)(oxo)acetate

Objective: High-yield synthesis of the target oxamate.

Reagents:

-

Diethyl oxalate (1.2 equiv)

-

Cyclopropylamine (1.0 equiv)

-

Ethanol (Anhydrous)

-

Triethylamine (0.1 equiv, optional catalyst)

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

. -

Charge: Add Diethyl oxalate (17.5 g, 120 mmol) and Ethanol (50 mL). Cool to 0°C.

-

Addition: Dissolve Cyclopropylamine (5.7 g, 100 mmol) in Ethanol (20 mL). Add dropwise over 30 minutes. Note: The reaction is exothermic. Control temp < 10°C to prevent diamide formation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Concentrate under reduced pressure to remove ethanol and excess diethyl oxalate.

-

Purification: The residue is typically a solid or viscous oil. Recrystallize from Hexane/EtOAc or distill under high vacuum if liquid.

Protocol: NMR Validation of Tautomers/Conformers

Objective: Identify the major conformer and verify the absence of the iminol form in static solution.

Solvent Choice:

-

CDCl3: Favors intramolecular H-bonding (E-isomer detection).

-

DMSO-d6: Disrupts intramolecular H-bonds; favors intermolecular bonding with solvent (Z-isomer dominance).

Procedure:

-

Prepare a 20 mg/mL sample in CDCl3 .

-

Key Signals to Analyze:

-

Amide NH: Look for a broad singlet around

7.0–7.5 ppm.-

Diagnostic: If the signal is sharp and downfield (>8.0 ppm), it suggests strong intramolecular H-bonding (E-isomer).

-

-

Cyclopropyl Protons:

-

(methine): Multiplet

-

(methylene): Multiplets

-

(methine): Multiplet

-

Rotamer Check: Look for "shadow" peaks (small duplicate signals) near the main cyclopropyl peaks. If present, perform a Variable Temperature (VT) NMR experiment. Heat the sample to 50°C. If peaks coalesce, they are rotamers, not impurities.

-

Data Interpretation Table:

| Signal | Chemical Shift ( | Multiplicity | Structural Assignment |

| NH | 7.2 - 7.8 | Broad Singlet | Amide Proton (Major Tautomer) |

| 4.30 - 4.40 | Quartet | Ethyl Ester ( | |

| 2.70 - 2.85 | Multiplet | Cyclopropyl Methine | |

| 1.35 - 1.40 | Triplet | Ethyl Ester ( | |

| 0.50 - 0.90 | Multiplet | Cyclopropyl Methylene |

Implications for Drug Development[3]

Understanding the tautomeric forms of Ethyl (cyclopropylamino)(oxo)acetate is vital for its application in fluoroquinolone synthesis (e.g., the Gould-Jacobs reaction or related cyclizations).

-

Nucleophilicity: The Amide form is relatively non-nucleophilic at the nitrogen. To couple this intermediate with an aryl halide (e.g., 2,4-dichloro-5-fluorobenzoyl chloride), one must often deprotonate the amide to generate the Amidate anion .

-

Regioselectivity: The Amidate anion is an ambident nucleophile (N vs. O attack).

-

Hard/Soft Acid Base Theory: The Nitrogen is the softer center, but the Oxygen is more electronegative.

-

Solvent choice dictates the ratio of N-alkylation (desired) vs. O-alkylation (imidate formation). Polar aprotic solvents (DMF, DMSO) favor N-alkylation.

-

References

- Source: Kabo, G. J., et al. "Thermodynamic properties and tautomerism of oxamic acid derivatives." Journal of Chemical Thermodynamics.

-

Conformational Analysis of Amides

-

Source: Wiberg, K. B., et al. "The Rotational Barrier in N,N-Dimethylacetamide and Related Amides." Journal of the American Chemical Society. Link

- Context: Provides the theoretical basis for the high rotational barrier observed in the NMR of N-substituted amides.

-

-

Synthesis of Cyclopropyl-oxamates

-

Source: PubChem Compound Summary for CID 116117156 (Ethyl 2-(2-cyclopropylpropylamino)-2-oxoacetate Analog). Link

- Context: Verifies the structural class and naming conventions for ethyl (cyclopropylamino)(oxo)

-

- Intramolecular Hydrogen Bonding in Alpha-Keto Amides: Source: Organic Chemistry Portal. "Peptidomimetics and conformational constraints." Context: Explains the stability of the 5-membered H-bonded ring in alpha-oxo amides (E-conformer).

Sources

Methodological & Application

Ethyl (cyclopropylamino)(oxo)acetate as a reagent for peptide coupling.

Application Note: Ethyl (cyclopropylamino)(oxo)acetate for N-Terminal Peptide Capping

Executive Summary

Ethyl (cyclopropylamino)(oxo)acetate (also referred to as Ethyl N-cyclopropyloxamate) is a specialized electrophilic building block used in medicinal chemistry and peptide synthesis. Unlike standard coupling reagents (e.g., HATU, EDC) that facilitate the bond between two amino acids, this reagent serves as a pre-activated N-capping agent .

It is primarily employed to install the (cyclopropylamino)(oxo)acetyl moiety onto the N-terminus of a peptide or peptidomimetic scaffold. This structural motif—an oxalamide —acts as a bioisostere of the peptide bond, offering enhanced metabolic stability and critical hydrogen-bonding interactions, particularly in the design of protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators.

Technical Background & Mechanism

Structural Utility

The reagent contains an

-

Pharmacophore: The resulting N-(cyclopropylamino)(oxo)acetyl group mimics the transition state of peptide hydrolysis while remaining resistant to proteases.

-

Conformational Control: The oxalamide linkage adopts a planar trans conformation, restricting the flexibility of the peptide N-terminus and potentially locking the bioactive conformation.

Mechanism of Action: Direct Aminolysis

The reaction proceeds via a nucleophilic acyl substitution. The electron-withdrawing nature of the adjacent amide carbonyl activates the ester carbonyl, making it significantly more reactive than a standard aliphatic ethyl ester.

Figure 1: Mechanism of oxalamide formation via direct aminolysis of the ethyl ester.

Experimental Protocol

Objective: Capping the N-terminus of a resin-bound or free peptide (H-Peptide-OR) with Ethyl (cyclopropylamino)(oxo)acetate.

Materials & Reagents

| Component | Specification | Role |

| Reagent | Ethyl (cyclopropylamino)(oxo)acetate | Electrophilic Capping Agent |

| Substrate | Peptide with free N-terminal amine | Nucleophile |

| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Proton Scavenger |

| Solvent | Methanol (MeOH), Ethanol (EtOH), or THF | Reaction Medium |

| Monitoring | LC-MS / TLC | Quality Control |

Solution-Phase Protocol (Standard)

Step 1: Preparation Dissolve the peptide (1.0 equiv) in anhydrous Methanol or THF (concentration ~0.1 M).

-

Note: Methanol is preferred for faster reaction rates due to solvent polarity, provided the peptide is soluble.

Step 2: Activation (Base Addition) Add DIPEA (1.5 – 2.0 equiv) to the peptide solution. Stir for 5 minutes at room temperature (RT) to ensure the N-terminal amine is deprotonated (free base form).

Step 3: Coupling Add Ethyl (cyclopropylamino)(oxo)acetate (1.2 – 1.5 equiv) directly to the reaction mixture.

-

Critical: Add the reagent slowly if working on a multigram scale to manage mild exotherms, though this is rarely an issue on lab scale.

Step 4: Incubation Stir the mixture at Room Temperature (20–25°C) for 4–16 hours.

-

Monitoring: Check reaction progress via LC-MS. Look for the mass shift of +111.1 Da (corresponding to the addition of the cyclopropylamino-oxo-acetyl fragment minus the lost proton).

Step 5: Workup

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and byproduct (ethanol).

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

1M HCl (to remove excess DIPEA and unreacted peptide).

-

Saturated NaHCO₃ (to remove any hydrolyzed acid byproduct).

-

Brine.

-

-

Dry over Na₂SO₄, filter, and concentrate.

Solid-Phase Peptide Synthesis (SPPS) Protocol

-

Swelling: Swell the resin-bound peptide (with free N-terminus) in DMF or DCM for 20 mins.

-

Reagent Prep: Dissolve Ethyl (cyclopropylamino)(oxo)acetate (3.0 equiv) and DIPEA (3.0 equiv) in minimal DMF.

-

Reaction: Add the solution to the resin. Shake/agitate at RT for 4–6 hours.

-

Note: Since this is an ester aminolysis, it is slower than standard HATU couplings. Double coupling or overnight reaction is recommended.[1]

-

-

Wash: Drain and wash resin with DMF (3x) and DCM (3x).

-

Cleavage: Proceed with standard TFA cleavage protocols.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance at N-terminus | Increase temperature to 40°C or switch solvent to TFE (2,2,2-Trifluoroethanol) to activate the ester. |

| Hydrolysis (Acid formation) | Wet solvents | Use anhydrous solvents. The ester can hydrolyze to the oxamic acid in the presence of water and base. |

| Side Reactions | Nucleophilic side chains | Ensure Lysine ( |

Solvent Compatibility Matrix

-

Methanol/Ethanol: Excellent (Promotes aminolysis).

-

THF: Good (General solubility).

-

DMF: Moderate (Slower reaction rate for esters).

-

Water: Avoid (Competes via hydrolysis).

Application Workflow

The following diagram illustrates the decision-making process for integrating this reagent into a drug discovery workflow.

Figure 2: Decision workflow for selecting oxalamide capping in peptidomimetic design.

References

- Hofmann, A. W. "Reaction of amines with diethyl oxalate." Berichte der deutschen chemischen Gesellschaft, 1870.

-

Medicinal Chemistry Application (Protease Inhibitors)

-

Perni, R. B., et al. "Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A protease." Antimicrobial Agents and Chemotherapy, 2006 , 50(3), 899-909. Link

- Context: Describes the utility of -ketoamide and oxalamide motifs in stabilizing the enzyme-inhibitor complex.

-

-

Bioisosteres in Peptide Design

-

Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011 , 54(8), 2529–2591. Link

-

-

General Protocol for Aminolysis

Disclaimer: This document is for research purposes only. The reagent Ethyl (cyclopropylamino)(oxo)acetate should be handled in accordance with standard laboratory safety protocols (SDS).

Sources

Application Notes and Protocols for the Derivatization of Ethyl (cyclopropylamino)(oxo)acetate in Analog Synthesis

Introduction

Ethyl (cyclopropylamino)(oxo)acetate stands as a pivotal starting material in contemporary medicinal chemistry. Its unique structural amalgamation, featuring a reactive secondary amine, an amide linkage, and a modifiable ester group, presents a trifecta of opportunities for intricate molecular elaboration. The embedded cyclopropylamine motif is of particular significance, as it is a well-established pharmacophore known to enhance metabolic stability, modulate pKa, and improve the potency of drug candidates.[1] This guide provides a comprehensive suite of detailed protocols for the strategic derivatization of ethyl (cyclopropylamino)(oxo)acetate, empowering researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel analogs for screening and lead optimization endeavors. The subsequent sections will delve into specific, validated methodologies targeting each of the key functional groups within the parent molecule.

Section 1: Derivatization via the Amide Functionality: Synthesis of Diverse Amide Analogs

A robust strategy for analog synthesis from ethyl (cyclopropylamino)(oxo)acetate involves the initial hydrolysis of the ethyl ester to its corresponding carboxylic acid. This intermediate serves as a versatile handle for subsequent amide bond formation with a wide array of primary and secondary amines, facilitated by the highly efficient coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2][3][4]

Workflow for Amide Analog Synthesis

Caption: Workflow for the synthesis of amide analogs.

Protocol 1.1: Hydrolysis of Ethyl (cyclopropylamino)(oxo)acetate

Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid.

Materials:

-

Ethyl (cyclopropylamino)(oxo)acetate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl (cyclopropylamino)(oxo)acetate (1.0 equiv) in a mixture of THF and water (2:1 v/v).

-

Add lithium hydroxide (1.5 equiv) to the solution and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Protocol 1.2: HATU-Mediated Amide Coupling

Objective: To couple the carboxylic acid intermediate with a variety of amines to generate a library of amide analogs.[5][6]

Materials:

-

(Cyclopropylamino)(oxo)acetic acid (from Protocol 1.1)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Desired primary or secondary amine (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (cyclopropylamino)(oxo)acetic acid (1.0 equiv) in anhydrous DMF.

-

To this solution, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

-